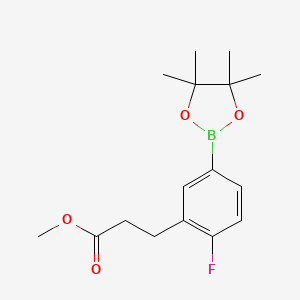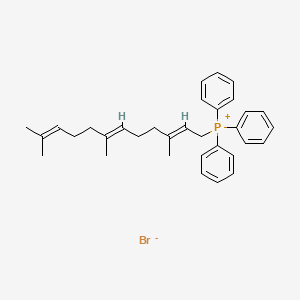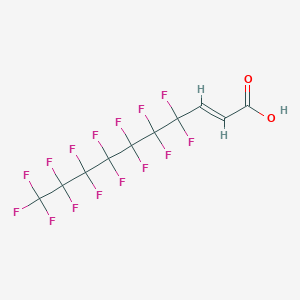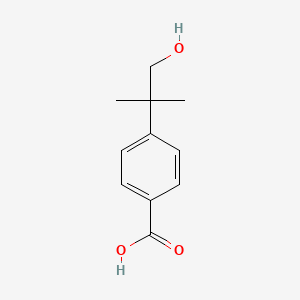
4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid
Übersicht
Beschreibung
“4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid” is a chemical compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .
Molecular Structure Analysis
The molecular structure of “4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid” consists of a benzoic acid group attached to a hydroxy-methyl-propane group . The exact structure can be found in databases like ChemSpider and Chemsrc .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 346.4±25.0 °C at 760 mmHg, and a flash point of 177.5±19.7 °C . The exact melting point is not specified .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Analysis
4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid is employed in various chemical synthesis processes. For instance, it is used in the production of complex organic compounds. In a study by Lang, Lang-Fugmann, and Steglich (2003), 4-Hydroxy[1-13C] benzoic acid is discussed in the context of synthesizing esters of substituted monobasic acids, highlighting its role in chemical syntheses, particularly in the creation of 13C-labelled compounds (Lang, Lang-Fugmann, & Steglich, 2003).
Fungal Metabolism and Biotransformation
This compound is also found in natural sources, such as fungi. Abraham and Arfmann (1990) isolated hydroxy-(methylbutenynyl)-benzoic acid derivatives from the fungus Curvularia fallax, demonstrating the compound's presence in natural fungal metabolism (Abraham & Arfmann, 1990).
Material Science and Polymer Research
In material science, derivatives of this compound are used in the development of novel materials. For example, Rad et al. (2016) investigated the synthesis and properties of coordination polymers and discrete molecular complexes using derivatives of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid. This study indicates the relevance of this compound in material science and its potential applications in developing new materials with unique properties (Rad et al., 2016).
Biomedical Research
In the biomedical field, derivatives of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid are studied for their potential applications. For instance, Ye et al. (2020) isolated new benzoic acid derivatives from the endophytic fungus Aspergillus versicolor, which could have implications for drug discovery and development (Ye et al., 2020).
Environmental and Cor
rosion StudiesIn environmental applications, derivatives of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid are utilized in studies related to corrosion inhibition. Rbaa et al. (2020) synthesized and characterized new compounds based on 8-hydroxyquinoline, which included a derivative of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid. These compounds were evaluated for their effectiveness in preventing corrosion of steel in acidic environments, indicating the potential of this compound in industrial and environmental applications (Rbaa et al., 2020).
Optical and Sensing Technologies
In the field of optical technologies and sensors, derivatives of this compound are being explored for their unique properties. Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species, using derivatives of 4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid. These probes can selectively detect highly reactive oxygen species, showcasing the compound's applications in biomedical and chemical sensing technologies (Setsukinai et al., 2003).
Eigenschaften
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-12)9-5-3-8(4-6-9)10(13)14/h3-6,12H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADBZOKJZAQHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxy-2-methylpropan-2-yl)benzoic acid | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

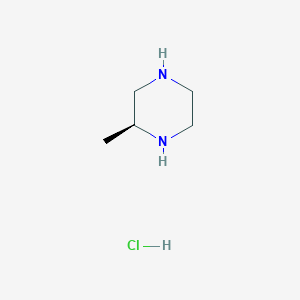
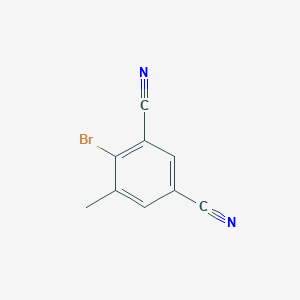
![4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B3282614.png)

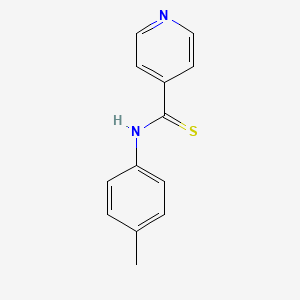
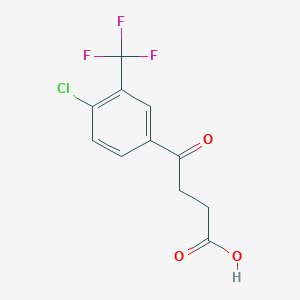
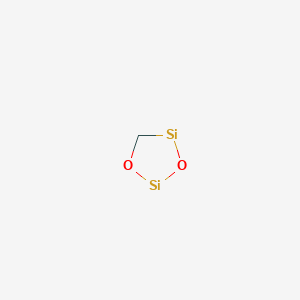
![1-{[4-(Aminomethyl)phenyl]methyl}imidazolidin-2-one](/img/structure/B3282648.png)

